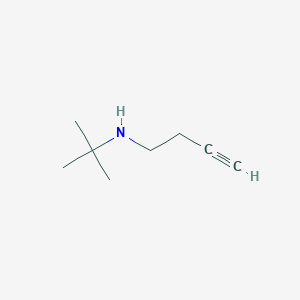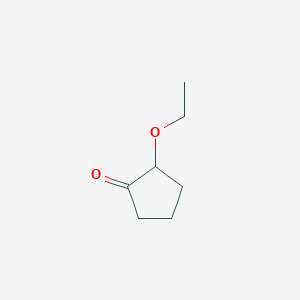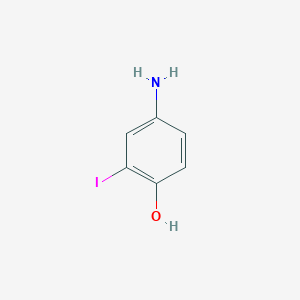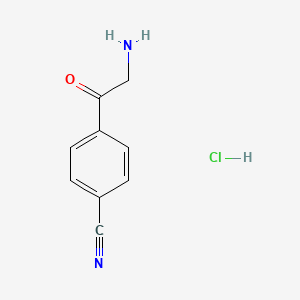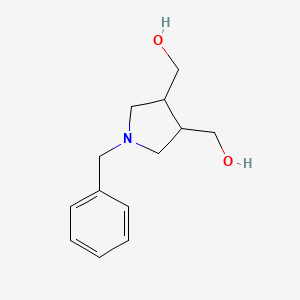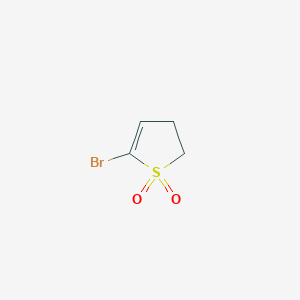
5-Bromo-2,3-dihydrothiophene 1,1-dioxide
Vue d'ensemble
Description
5-Bromo-2,3-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound that has been the subject of various chemical studies due to its interesting reactivity and potential applications in organic synthesis. The compound is characterized by the presence of a bromine atom and a sulfur dioxide group attached to a thiophene ring, which is partially saturated.
Synthesis Analysis
The synthesis of related sulfur-oxidized thiophene derivatives has been explored through different methods. For instance, the preparation of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, a compound closely related to 5-bromo-2,3-dihydrothiophene 1,1-dioxide, was achieved by zinc-induced 1,4-debromination of its dibrominated precursor . This method proved to be efficient and versatile, allowing for further reactions such as [4+2] cycloadditions with dienophiles like DMAD and C60 . Additionally, the one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2 has been reported, which simultaneously oxidizes and brominates the thiophene to produce dibromothiophenes . These methods highlight the reactivity of brominated thiophene dioxides and their utility as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated thiophene dioxides has been studied using X-ray crystallography. For example, the structure of 3-bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide was determined, revealing a boat conformation and providing insights into the planarity and bond distances within the molecule . This structural information is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Brominated thiophene dioxides undergo various chemical reactions that have been extensively studied. The addition of molecular bromine to S-oxidized derivatives of thiophenes typically results in 1,4-cis-additions . Furthermore, the reaction of substituted thiophene dioxides with basic alumina can lead to tandem dimerization and ring-opening, forming dihydrobenzo[b]thiophene dioxides and trisubstituted benzenes, respectively . These reactions demonstrate the versatility of brominated thiophene dioxides in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene dioxides are influenced by their molecular structure. The rates of decomposition of substituted dihydrothiophen 1,1-dioxides, which release butadiene and SO2, are affected by the presence of electron-donating or electron-withdrawing groups and steric factors . These properties are important for the application of these compounds in various chemical transformations.
Applications De Recherche Scientifique
Synthetic Utility
5-Bromo-2,3-dihydrothiophene 1,1-dioxide demonstrates considerable utility in synthetic chemistry. It serves as a stable precursor for various compounds, aiding in the facile synthesis of dihydrothieno derivatives (Chou & Tsai, 1991). Additionally, its reaction with various nucleophiles has been extensively studied, revealing its potential in creating diverse chemical structures, such as hexenynes, cage compounds, and substituted derivatives (Gronowitz, 1993).
Structural and Electronic Properties
Research has been conducted to understand the structural, vibrational, and electronic properties of dihydrothiophene 1,1-dioxide derivatives. Spectroscopic and theoretical quantum chemical studies reveal insights into their molecular structure and electronic properties (Arjunan et al., 2015). This knowledge is crucial for the development of novel materials and applications in various fields of chemistry.
Application in Organic Synthesis
The compound's versatility in organic synthesis is further exemplified by its use in the synthesis of dialkylaminomethyl substituted halobutadienes (Gronowitz et al., 1987). Such compounds have significant implications in the regio- and stereospecific syntheses of highly functionalized unsaturated aliphatic compounds.
Catalysis and Reaction Mechanisms
In the realm of catalysis and reaction mechanisms, dihydrothiophene 1,1-dioxide has shown potential. The palladium-catalyzed functionalization of isothiazole 1,1-dioxides, for instance, demonstrates the compound's utility in complex chemical reactions (Clerici et al., 1997). This highlights its role in facilitating various organic transformations.
Molecular Structure Analysis
The study of the molecular structure of thiophene 1,1-dioxides, including their derivatives, provides valuable insights into their chemical behavior and potential applications (Lukevics et al., 2002). Understanding these structural aspects is fundamental to exploring new areas of application in material science and synthetic chemistry.
Propriétés
IUPAC Name |
5-bromo-2,3-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIQTIKATBUZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560704 | |
| Record name | 5-Bromo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydrothiophene 1,1-dioxide | |
CAS RN |
56879-03-9 | |
| Record name | Thiophene, 5-bromo-2,3-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56879-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



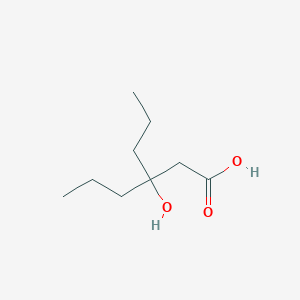

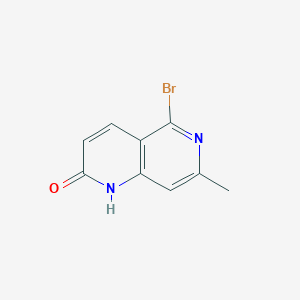



![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)

